molecular formula C12H18N2O2S2 B13966180 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13966180
M. Wt: 286.4 g/mol
InChI Key: NYLHVJDJBASQDH-UHFFFAOYSA-N
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Description

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a thiazole ring and a pyrrolidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole derivative, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid and thiazole-2-carboxamide.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.

Uniqueness

3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and pyrrolidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N2O2S2

Molecular Weight

286.4 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-6-4-9(8-14)18-10-13-5-7-17-10/h5,7,9H,4,6,8H2,1-3H3

InChI Key

NYLHVJDJBASQDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CS2

Origin of Product

United States

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